molecular formula C10H18O4S B1453586 4-(Cyclohexanesulfonyl)butanoic acid CAS No. 922190-00-9

4-(Cyclohexanesulfonyl)butanoic acid

Cat. No. B1453586
CAS RN: 922190-00-9
M. Wt: 234.31 g/mol
InChI Key: FWYPRPRZDUVRCU-UHFFFAOYSA-N
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Description

4-(Cyclohexanesulfonyl)butanoic acid, also known as 4-CBA, is an organic compound that was first synthesized in the early 1970s. It is a white, crystalline solid with a molecular formula of C9H17O4S and a molecular weight of 231.3 g/mol. 4-CBA is a highly versatile compound, and has been used in a variety of scientific research applications. It is especially useful in the study of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Neuropharmacological Effects

One application of structurally related compounds to 4-(Cyclohexanesulfonyl)butanoic acid is in the study of neuropharmacological effects. Marcus, Winters, and Hultin (1976) explored the behavioral and electroencephalographic activity produced by several short-chain aliphatic alcohols, fatty acids, and their derivatives in rats. They noted that substances structurally similar to 4-hydroxybutyric acid, including 4-hydroxybutyric acid itself, induced a progression of EEG and behavioral changes characteristic of generalized non-convulsive epilepsy. This study suggests that the structural components of these substances, potentially including compounds like 4-(Cyclohexanesulfonyl)butanoic acid, may have significant neuropharmacological impacts, particularly in the context of epilepsy research (Marcus, Winters, & Hultin, 1976).

Metabolic Pathways

Another area of application is the study of metabolic pathways in organisms. Henningsen et al. (1987) conducted a study on the metabolism of t-butylcyclohexane in Fischer-344 male rats, producing renal damage at the corticomedullary junction. They identified several urinary metabolites, which included compounds with structural similarities to cyclohexane, indicating the complexity and potential toxicity of such compounds. This research can provide insights into the metabolism and potential toxicity of related compounds like 4-(Cyclohexanesulfonyl)butanoic acid (Henningsen et al., 1987).

properties

IUPAC Name

4-cyclohexylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPRPRZDUVRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734044
Record name 4-(Cyclohexanesulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexanesulfonyl)butanoic acid

CAS RN

922190-00-9
Record name 4-(Cyclohexanesulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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